
4,4'-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine): is a synthetic organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two naphthalene rings connected by a methylene bridge, with each naphthalene ring substituted by a methoxy group and an N,N-dimethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of 8-methoxy-N,N-dimethylnaphthalen-1-amine with formaldehyde under acidic conditions to form the methylene bridge.
Substitution Reactions: The methoxy and N,N-dimethylamine groups are introduced through substitution reactions using appropriate reagents such as methanol and dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives of the naphthalene rings.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the manufacture of dyes and pigments.
- Used as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparación Con Compuestos Similares
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the methoxy groups.
4,4’-Methylenebis(2-methoxyaniline): Similar structure but with methoxy groups at different positions.
4,4’-Methylenebis(3-methoxyaniline): Similar structure but with methoxy groups at different positions.
Uniqueness:
- The presence of both methoxy and N,N-dimethylamine groups on the naphthalene rings makes 4,4’-Methylenebis(8-methoxy-N,N-dimethylnaphthalen-1-amine) unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
184696-75-1 |
|---|---|
Fórmula molecular |
C27H30N2O2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)-5-methoxynaphthalen-1-yl]methyl]-8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C27H30N2O2/c1-28(2)22-15-13-18(20-9-7-11-24(30-5)26(20)22)17-19-14-16-23(29(3)4)27-21(19)10-8-12-25(27)31-6/h7-16H,17H2,1-6H3 |
Clave InChI |
KVNFVCXFROCFLI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=C(C=C1)CC3=C4C=CC=C(C4=C(C=C3)N(C)C)OC)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


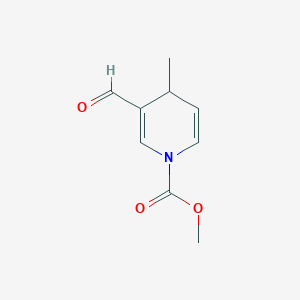
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
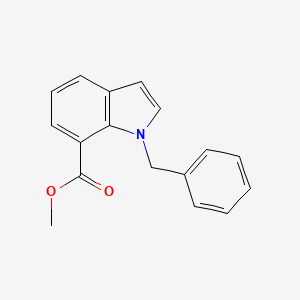
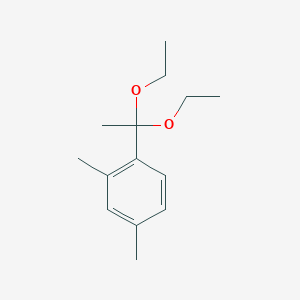

![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
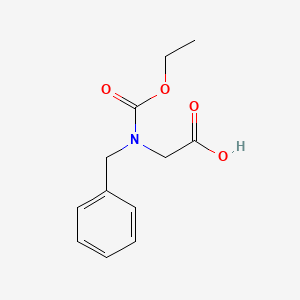
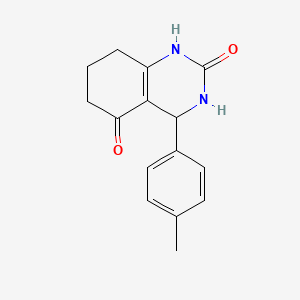
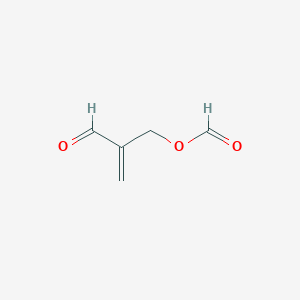
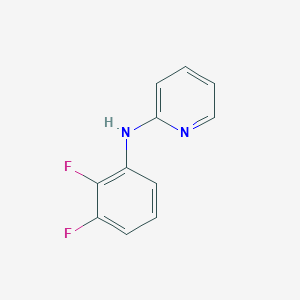
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
